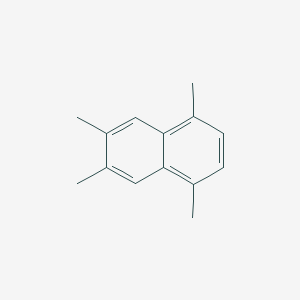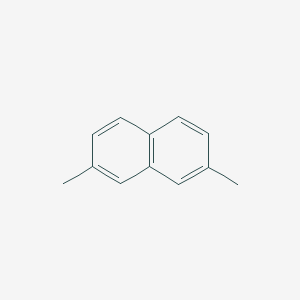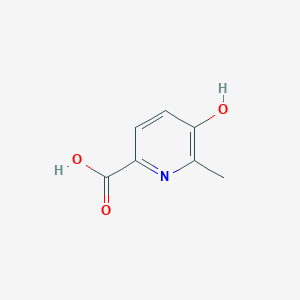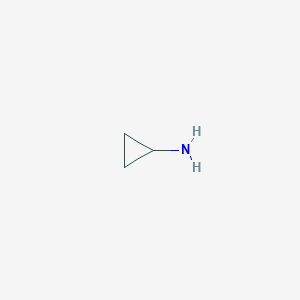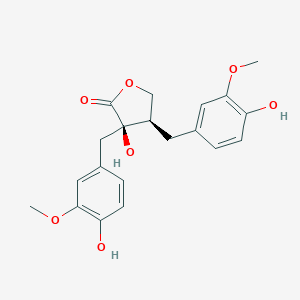
(+)-Nortrachelogenin
概要
説明
ウィクストロモルは、植物種Wikstroemia indicaから単離されたリグナン化合物です。特にトリプルネガティブ乳がんの治療における潜在的な治療効果により、大きな注目を集めています。 この化合物は、ホスファチジルイノシトール3キナーゼ(PI3K)/Akt経路を阻害することにより、アポトーシスを誘導し、がん細胞の遊走を抑制する能力で知られています .
準備方法
合成ルートと反応条件: ウィクストロモルは、Wikstroemia indica植物の樹皮から抽出することで合成することができます。抽出プロセスには通常、メタノールやエタノールなどの有機溶媒を使用して、活性リグナン化合物を単離することが含まれます。 粗抽出物は、その後、クロマトグラフィー技術を使用してウィクストロモルを精製します .
工業生産方法: ウィクストロモルの工業生産は、同様の有機溶媒を使用してWikstroemia indicaから大規模に抽出することによって行われます。このプロセスは、収率と純度を最大化するために最適化されており、多くの場合、複数の抽出と精製の段階が含まれます。 高性能液体クロマトグラフィーなどの高度なクロマトグラフィー技術を使用して、高純度のウィクストロモルを単離しています .
化学反応の分析
反応の種類: ウィクストロモルは、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応は、化合物の構造を改変して治療効果を高めるために不可欠です。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して、ウィクストロモルを酸化することができます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、ウィクストロモルを還元します。
置換: 置換反応は、多くの場合、水酸化物イオンやアミンなどの求核剤を使用して、ウィクストロモル分子の特定の官能基を置換します。
主な生成物: これらの反応から生成される主な生成物には、さまざまなウィクストロモル誘導体が含まれており、生物学的活性の向上や薬物動態特性の改善が期待されます .
4. 科学研究への応用
ウィクストロモルは、特に化学、生物学、医学、および産業の分野で、幅広い科学研究への応用が期待されています。
科学的研究の応用
Wikstromol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Wikstromol is used as a model compound for studying lignan biosynthesis and stereochemistry.
Biology: In biological research, wikstromol is studied for its effects on cell signaling pathways, particularly the PI3K/Akt pathway.
Medicine: Wikstromol has shown promise as a potential therapeutic agent for the treatment of triple-negative breast cancer.
Industry: In the industrial sector, wikstromol is explored for its potential use in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
ウィクストロモルは、主にPI3K/Akt経路の阻害を通じてその効果を発揮します。この経路は、細胞の成長、増殖、および生存に不可欠です。PI3KとAktを阻害することにより、ウィクストロモルはがん細胞のアポトーシスを誘導し、遊走を抑制します。 この化合物は、カスパーゼ3を活性化し、Bcl-2をダウンレギュレートし、Bax、切断型PARP、リン酸化p53をアップレギュレートすることにより、プログラム細胞死を誘導します .
類似の化合物:
ウィクストロモルの独自性: ウィクストロモルは、比較的低い濃度でアポトーシスを誘導し、がん細胞の遊走を抑制する強力な能力を持つことで際立っています。 PI3K/Akt経路の特異的な阻害は、ウィクストロモルをがん研究と潜在的な治療開発のためのユニークで貴重な化合物たらしめている .
類似化合物との比較
Nortrachelogenin: A lignan with similar structural features and biological activities.
Matairesinol: Another lignan with comparable anti-cancer effects.
Uniqueness of Wikstromol: Wikstromol stands out due to its potent ability to induce apoptosis and suppress cancer cell migration at relatively low concentrations. Its specific inhibition of the PI3K/Akt pathway makes it a unique and valuable compound for cancer research and potential therapeutic development .
特性
IUPAC Name |
(3R,4R)-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-25-17-8-12(3-5-15(17)21)7-14-11-27-19(23)20(14,24)10-13-4-6-16(22)18(9-13)26-2/h3-6,8-9,14,21-22,24H,7,10-11H2,1-2H3/t14-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITBJWXLODLDRH-JLTOFOAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H]2COC(=O)[C@]2(CC3=CC(=C(C=C3)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61521-74-2 | |
| Record name | (+)-Nortrachelogenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61521-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Wikstromol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061521742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WIKSTROMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HG1T9G09U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of (+)-Nortrachelogenin in exhibiting anti-inflammatory effects?
A1: this compound has been shown to reduce inflammation in a carrageenan-induced paw edema mouse model. In vitro studies using murine J774 macrophages revealed that this compound inhibits the production of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and monocyte chemotactic protein-1 (MCP-1) []. Notably, it inhibits microsomal prostaglandin E synthase-1 (mPGES-1) protein expression without affecting cyclooxygenase-2 (COX-2) levels.
Q2: How does this compound affect inducible nitric oxide synthase (iNOS) expression?
A2: Research suggests that this compound inhibits iNOS protein expression without significantly impacting its mRNA levels []. This suggests a post-transcriptional mechanism, further supported by the observation that the proteasome inhibitor lactacystin can reverse this compound's effect on iNOS expression.
Q3: Can this compound influence macrophage polarization?
A3: Yes, this compound has been shown to suppress alternative (M2) macrophage activation induced by IL-4 and IL-13 []. This effect was observed in both murine J774 and human THP-1 macrophages.
Q4: What is the impact of this compound on fibrosis?
A4: Studies suggest that this compound can ameliorate bleomycin-induced dermal fibrosis in mice []. This effect is linked to its ability to suppress M2 macrophage activation, a process known to contribute to fibrosis development.
Q5: Does this compound impact Akt signaling?
A5: this compound demonstrates an ability to downregulate Akt activity, a key survival pathway in cancer cells []. This downregulation of Akt contributes to the sensitization of prostate cancer cells to TRAIL-induced apoptosis.
Q6: How does this compound interact with receptor tyrosine kinases (RTKs)?
A6: Research suggests that this compound acts as a broad-spectrum inhibitor of RTK activity []. This inhibition likely contributes to its anticancer effects by disrupting various growth factor-mediated signaling cascades.
Q7: What is the significance of the γ-butyrolactone ring in this compound's activity?
A7: Studies indicate that the γ-butyrolactone ring is essential for the TRAIL-sensitizing activity of this compound and related lignans []. This structural feature likely plays a crucial role in the compound's interaction with its biological targets.
Q8: Does this compound affect the mitochondrial apoptosis pathway?
A8: this compound has been observed to increase TRAIL-induced Bid cleavage []. Bid is a pro-apoptotic protein that amplifies apoptotic signaling through the mitochondrial pathway, indicating this compound's ability to engage this pathway.
Q9: Does this compound have antifungal activity?
A9: Yes, (-)-nortrachelogenin, an enantiomer of this compound, has shown antifungal activity against Candida albicans by inducing apoptosis. It increases reactive oxygen species (ROS), intracellular and extracellular trehalose concentrations, and disrupts the cytoplasmic membrane [].
Q10: What is the molecular formula and weight of this compound?
A10: this compound has the molecular formula C19H20O7 and a molecular weight of 360.36 g/mol.
Q11: What spectroscopic data are available for characterizing this compound?
A11: this compound's structure has been elucidated using various spectroscopic techniques, including 1H-NMR, 13C-NMR, IR, and MS. These analyses have been instrumental in confirming its structure and identifying key functional groups [, , , , , , , , , ].
Q12: Which plant species are known to contain this compound?
A12: this compound has been isolated from various plant species, including Wikstroemia indica [, , , ], Diplomorpha canescens [], Daphne giraldii [], Passerina vulgaris [, ], Patrinia scabra [, ], Wikstroemia chamaedaphne [], Pinus sylvestris [, , ], Carissa edulis [], Trachelospermum asiaticum [, ], Trachelosperomum jasminoides [], Cedrus deodara [], Pinus pinaster [], Abies alba [], Picea abies [, , ], and Pseudotsuga menziesii [].
Q13: What is a significant source of this compound in softwood trees?
A13: Knotwood, the base of branches within tree stems, is a significant source of this compound and other lignans in softwood species like spruce, pine, and fir [, , ].
Q14: How does the location within a tree affect the concentration of this compound?
A14: Studies on Pinus sylvestris have shown that the concentration of this compound is higher in knots located at the base of the living crown compared to those at the top [, ]. Similarly, within a knot, this compound concentrations tend to be higher towards the pith and decrease towards the outer branch [].
Q15: What are the potential applications of this compound based on current research?
A15: Based on its observed biological activities, this compound holds potential for applications in several areas, including:
- Anti-inflammatory agent: Its ability to suppress inflammatory mediators suggests potential for treating inflammatory conditions [].
- Antifibrotic agent: Its efficacy in reducing bleomycin-induced fibrosis highlights its potential for treating fibrotic diseases [].
- Anticancer agent: Its ability to sensitize cancer cells to TRAIL-induced apoptosis and inhibit RTK signaling pathways makes it a potential candidate for anticancer drug development [].
- Antifungal agent: The antifungal activity of (-)-nortrachelogenin against Candida albicans indicates potential for developing new antifungal treatments [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


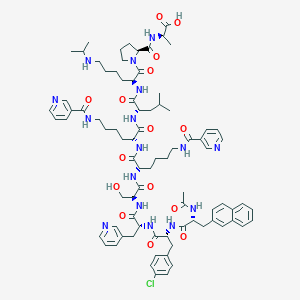
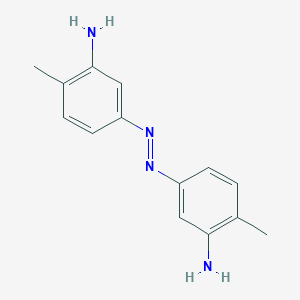
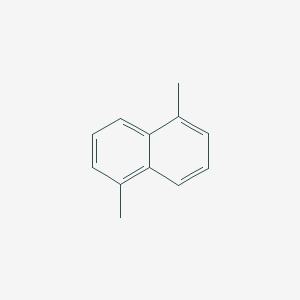
![Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI)](/img/structure/B47168.png)
![2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione](/img/structure/B47171.png)
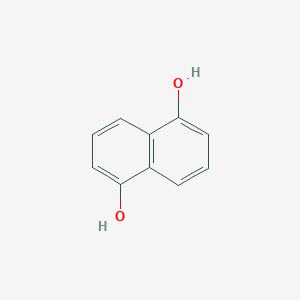
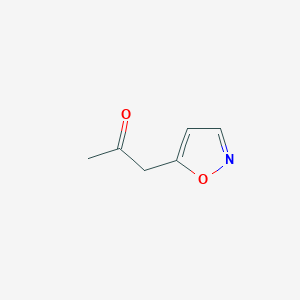
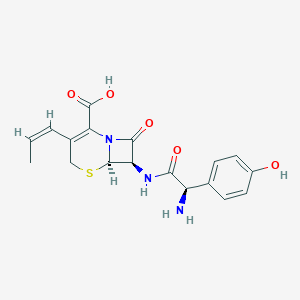
![Furo[3,2-c]pyridine-2-carbonitrile](/img/structure/B47179.png)
